molecular formula C18H21NO2 B13827357 7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline CAS No. 36646-87-4

7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B13827357
CAS No.: 36646-87-4
M. Wt: 283.4 g/mol
InChI Key: JXZJSMUIBOIWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy and phenylmethoxy groups attached to the isoquinoline core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of Methoxy and Phenylmethoxy Groups: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-benzyloxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 8-benzyloxy-2-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenylmethoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

36646-87-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

7-methoxy-2-methyl-8-phenylmethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO2/c1-19-11-10-15-8-9-17(20-2)18(16(15)12-19)21-13-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3

InChI Key

JXZJSMUIBOIWNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.